molecular formula C37H47NO11 B12652720 4-Deoxyrifamycin SV CAS No. 16784-11-5

4-Deoxyrifamycin SV

Cat. No.: B12652720
CAS No.: 16784-11-5
M. Wt: 681.8 g/mol
InChI Key: ZGXOTNGRBLIADW-FGNWBLSVSA-N
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Description

4-Deoxyrifamycin SV is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacterial pathogens. Rifamycins, including this compound, are primarily used to treat diseases such as tuberculosis and leprosy . This compound is derived from the bacterium Amycolatopsis mediterranei and belongs to the ansamycin family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxyrifamycin SV involves treating 4-deoxy-diazo-rifamycin S, dissolved in solvents like acetone or tetrahydrofuran, at temperatures between 15 and 30ºC . This process ensures the formation of the desired compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation using Amycolatopsis mediterranei. This method has been optimized to enhance yields through mutational strain improvement and process optimization . Factors such as temperature, agitation, inoculum level, and fermentation period are carefully controlled to maximize production.

Chemical Reactions Analysis

Types of Reactions: 4-Deoxyrifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. For instance, the oxidation of this compound can be achieved using reagents like hydrogen peroxide or potassium permanganate under controlled conditions .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as rifampicin, rifabutin, and rifapentine. These derivatives are widely used in clinical settings for their enhanced antibacterial properties .

Properties

CAS No.

16784-11-5

Molecular Formula

C37H47NO11

Molecular Weight

681.8 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate

InChI

InChI=1S/C37H47NO11/c1-17-11-10-12-18(2)36(45)38-25-14-13-24-27(32(25)43)31(42)22(6)34-28(24)35(44)37(8,49-34)47-16-15-26(46-9)19(3)33(48-23(7)39)21(5)30(41)20(4)29(17)40/h10-17,19-21,26,29-30,33,40-43H,1-9H3,(H,38,45)/b11-10+,16-15+,18-12-/t17-,19+,20+,21+,26-,29-,30+,33+,37-/m0/s1

InChI Key

ZGXOTNGRBLIADW-FGNWBLSVSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C

Origin of Product

United States

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